molecular formula C15H14O4 B041502 Methyl 3-(benzyloxy)-5-hydroxybenzoate CAS No. 54915-31-0

Methyl 3-(benzyloxy)-5-hydroxybenzoate

Cat. No. B041502
CAS RN: 54915-31-0
M. Wt: 258.27 g/mol
InChI Key: DDPIXQLSJXBHGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions. This method has been applied for synthesizing dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, indicating a potential pathway for the synthesis of methyl 3-(benzyloxy)-5-hydroxybenzoate or similar compounds (Gabriele et al., 2006).

Molecular Structure Analysis

Quantum chemical computations have been used to investigate the molecular structure, vibrational frequencies, electronic absorption maximum wavelengths, HOMO–LUMO, molecular electrostatic potential (MEP), and other properties of similar compounds. These studies are crucial for understanding the electronic behavior and stability of methyl 3-(benzyloxy)-5-hydroxybenzoate (Gökce et al., 2014).

Chemical Reactions and Properties

Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods. These studies provide insights into the reactivity and functional group transformations relevant to methyl 3-(benzyloxy)-5-hydroxybenzoate and its derivatives (Tang et al., 2015).

Physical Properties Analysis

The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like methyl 3-(benzyloxy)-5-hydroxybenzoate (Ebersbach et al., 2022).

Scientific Research Applications

  • It is utilized in studying the metabolism of monohydroxybenzo(a)pyrenes by rat liver microsomes and mammalian cells in culture (Wiebel, 1975).

  • The compound is employed in the synthesis of self-assembling monodendrons, which can self-organize in two-dimensional p6mm lattices and spherical dendrimers (Percec et al., 1998).

  • It's used in the design and synthesis of various generations of supramolecular dendrimers (Balagurusamy et al., 1997).

  • Methyl 3-(benzyloxy)-5-hydroxybenzoate is involved in the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles (Pinto et al., 1999).

  • The compound is crucial in the synthesis of poly(3-hydroxybenzoate), achieving yields of 89-99% with molecular weights of 10,000-14,000 (Kricheldorf et al., 1982).

  • It has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • The compound serves as an effective O2(1g) scavenger and as a dopant agent against O2(1g)-mediated degradation of photoprotected materials (Soltermann et al., 1995).

  • It exhibits antimicrobial and molluscicidal activities (Orjala et al., 1993).

  • The compound shows potential in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).

  • It demonstrates moderate antitumor and moderate antimicrobial activity (Xia et al., 2011).

  • Methyl 3-(benzyloxy)-5-hydroxybenzoate is a new benzoic acid derivative isolated from Stocksia brahuica (Ali et al., 1998).

  • The research developed a new HPLC method for determining preservatives in drug products (Shabir, 2007).

  • An automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring environmental phenols in human milk uses this compound, aiding in exposure and risk assessment for breastfed infants (Ye et al., 2008).

  • Methyl 4-(geranyloxy)-3-hydroxybenzoate was identified from the New Zealand liverwort Trichocolea hatcheri (Baek et al., 1998).

  • The compound is involved in the photodegradation of parabens, effectively removing hazardous water contaminants like methyl-, ethyl-, propyl-, butyl-, and benzylparabens (Gmurek et al., 2015).

  • It is found in a new isoprenyl phenyl ether compound from mangrove fungus exhibiting antibacterial and antifungal activities, and inhibiting cytotoxicity to the hepG2 cell line (Shao et al., 2007).

  • Parabens, including Methyl 3-(benzyloxy)-5-hydroxybenzoate, promote adipogenesis in murine 3T3-L1 cells, suggesting a contribution to the obesity epidemic (Hu et al., 2013).

  • Parabens are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, and may act as weak endocrine disrupters (Haman et al., 2015).

  • Compound 2 showed strong antioxidant activity with an IC50 value of 19.3 M, close to the positive control ascorbic acid (Xu et al., 2017).

properties

IUPAC Name

methyl 3-hydroxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPIXQLSJXBHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428678
Record name methyl 3-(benzyloxy)-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-5-hydroxybenzoate

CAS RN

54915-31-0
Record name methyl 3-(benzyloxy)-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 3,5-dihydroxybenzoate (5.95 mol) in DMF (6 L) was added potassium carbonate (9 mol), and the suspension stirred at ambient temperature under argon. To this was added benzyl bromide (8.42 mol) slowly over 1 hour, with a slight exotherm, and the reaction mixture stirred overnight at ambient temperature. The reaction was quenched cautiously with ammonium chloride solution (5 L) followed by water (35 L). The aqueous suspension was extracted with DCM (1×3 L and 2×5 L). The combined extracts were washed with water (10 L) and dried overnight (MgSO4). The solution was evaporated in vacuo, and the crude product chromatographed in 3 batches (flash column, 3×2 kg silica, eluting with a gradient consisting of hexane containing 10% DCM, to neat DCM, to DCM containing 50% ethyl acetate) to eliminate starting material. The crude eluant was further chromatographed in 175 g batches (Amicon HPLC, 5 kg normal-phase silica, eluting with isohexane containing 20% v/v of ethyl acetate) to give the desired compound (21% yield).
Quantity
5.95 mol
Type
reactant
Reaction Step One
Quantity
9 mol
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
8.42 mol
Type
reactant
Reaction Step Two
Yield
21%

Synthesis routes and methods II

Procedure details

A mixture of 8.40 g (0.05 mmol) methyl 3,5-dihydroxybenzoate (159) and 7.60 g (0.055 mmol) of potassium carbonate in 250 mL of acetone was stirred at room temperature for 30 min. Then 8.55 g (0.05 mmol) of benzyl bromide dissolved in 100 mL of acetone was added. The suspension was refluxed for 24 h. The solid was filtered, and the filtrate was evaporated. The residue was purified by column chromatography (SiO2, CH2Cl2/EtOAc=9/1) to give 160.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
34%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3,5-dihydroxybenzoate (8.41 g, 50.0 mmol) and benzyl bromide (3.57 mL, 30.0 mmol) in N,N-dimethylformamide (30 mL) was added potassium carbonate (4.15 g, 30.0 mmol), and the mixture was stirred under a nitrogen atmosphere at 70° C. for 16 hr. The reaction mixture was concentrated under reduced pressure, and water was added. The mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5%-30% ethyl acetate/hexane) and recrystallized from ethyl acetate-hexane to give the title compound (3.56 g, yield 46%) as colorless prism crystals.
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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